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Butyryl-Coenzyme A (trisodium) -

Butyryl-Coenzyme A (trisodium)

Catalog Number: EVT-15273356
CAS Number:
Molecular Formula: C25H39N7Na3O17P3S
Molecular Weight: 903.6 g/mol
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Product Introduction

Biosynthesis and Metabolic Pathways

Microbial Biosynthesis of Butyryl-CoA in Gut Microbiota

Butyryl-CoA (trisodium) serves as a critical metabolic intermediate in the gut microbiota, where it is primarily synthesized by anaerobic bacteria belonging to the Firmicutes phylum, particularly families Ruminococcaceae and Lachnospiraceae. The dominant pathway for butyryl-CoA production involves the phosphotransbutyrylase-butyrate kinase (PTB-BK) system and the butyryl-CoA:acetate CoA-transferase (But) pathway. The But-mediated pathway is quantitatively more significant in colonic environments, accounting for >90% of butyrate production in many gut ecosystems [2] [9].

The But enzyme (EC 2.8.3.8) catalyzes a CoA transfer reaction that simultaneously generates butyrate and acetyl-CoA:Butyryl-CoA + Acetate ⇌ Butyrate + Acetyl-CoAThis reaction provides a metabolic advantage in colonic environments where acetate concentrations are high (typically 20-80 mM), allowing butyrate-producing bacteria to conserve energy by bypassing ATP-dependent phosphorylation steps [9]. Genomic analyses reveal that functional but genes contain a conserved catalytic motif (GGQXDFXXGAXX) and exhibit substrate specificity for butyryl-CoA over longer-chain acyl-CoAs [3] [9].

Table 1: Butyryl-CoA Conversion Pathways in Gut Microbiota

PathwayKey EnzymesEnergy RequirementDominant Bacterial Taxa
Butyryl-CoA:acetate CoA-transferaseBut enzyme (EC 2.8.3.8)ATP-independentRoseburia spp., Faecalibacterium prausnitzii
Phosphotransbutyrylase-butyrate kinasePTB (EC 2.3.1.19), BK (EC 2.7.2.7)ATP-dependentClostridium spp., Eubacterium spp.
Acyl-CoA synthetaseACS (EC 6.2.1.1-2)ATP-dependentEnterobacteria, hepatic cells

Reverse β-Oxidation Pathway in Chain Elongation Mechanisms

The reverse β-oxidation (rBOX) pathway represents a fundamental mechanism for butyryl-CoA biosynthesis and chain elongation in microorganisms. This pathway operates through an iterative carbon-extension cycle that adds two-carbon units from acetyl-CoA to shorter-chain acyl-CoA starters. The rBOX pathway consists of four core enzymatic reactions that reverse the canonical β-oxidation cycle [6] [7] [8]:

  • Condensation: Acetyl-CoA + Acetyl-CoA → Acetoacetyl-CoA (catalyzed by thiolases)
  • Reduction: Acetoacetyl-CoA → 3-Hydroxybutyryl-CoA (NADH-dependent, catalyzed by 3-hydroxyacyl-CoA dehydrogenase)
  • Dehydration: 3-Hydroxybutyryl-CoA → Crotonyl-CoA (enoyl-CoA hydratase)
  • Reduction: Crotonyl-CoA → Butyryl-CoA (NADH-dependent, catalyzed by trans-enoyl-CoA reductase)

The thiolase specificity determines the chain length preference, with BktB from Cupriavidus necator showing superior activity for C4-C6 chain elongation compared to the native yeast ERG10-encoded thiolase [6] [8]. In Clostridium kluyveri, the rBOX pathway efficiently converts ethanol and acetate to butyrate via butyryl-CoA, coupling each elongation cycle to redox balancing through NADH consumption [7]. The pathway exhibits exceptional carbon efficiency (100% carbon retention) since it avoids decarboxylation steps inherent in fatty acid synthase (FAS)-dependent pathways [8].

Table 2: Key Enzymes in Reverse β-Oxidation for Butyryl-CoA Synthesis

EnzymeEC NumberGene SymbolSource OrganismsOptimal Substrate Length
3-Ketoacyl-CoA thiolase2.3.1.16bktB, ERG10C. necator, S. cerevisiaeC2-C6 (BktB), C2-C4 (ERG10)
3-Hydroxyacyl-CoA dehydrogenase1.1.1.35phaB, hbdC. necator, C. acetobutylicumC4-C8
Enoyl-CoA hydratase4.2.1.17crt, echC. acetobutylicum, Treponema denticolaC4-C8
Trans-enoyl-CoA reductase1.3.1.44terTreponema denticolaC4-C10

Enzymatic Conversion of Butyrate to Butyryl-CoA via Acyl-CoA Synthetases

Butyryl-CoA (trisodium) can be regenerated from butyrate through ATP-dependent activation catalyzed by acyl-CoA synthetases (ACS, EC 6.2.1.1-2). This reaction occurs in two steps with an adenylated intermediate:

  • Butyrate + ATP → Butyryl-AMP + PPi
  • Butyryl-AMP + CoA → Butyryl-CoA + AMP

The reaction is driven to completion by pyrophosphate hydrolysis, making it essentially irreversible under physiological conditions [2] [3]. ACS enzymes exhibit chain length specificity, with the human ACSS2-encoded enzyme showing highest activity for C2-C4 short-chain fatty acids. In gut enterocytes and hepatocytes, this pathway serves as a critical mechanism for utilizing luminal butyrate as an energy source [3].

The ACS-mediated pathway operates in stark contrast to the But transferase pathway in bacteria: while ACS consumes two high-energy phosphate bonds (ATP → AMP + PPi), the But enzyme operates without ATP investment. This fundamental difference determines the tissue-specific distribution of these pathways: ACS predominates in eukaryotic cells, whereas But dominates in anaerobic gut bacteria [3] [9].

Role of Acetyl-CoA Carboxylase in Precursor Regulation for Butyryl-CoA Synthesis

Acetyl-CoA carboxylase (ACC, EC 6.4.1.2) governs the commitment step in de novo lipogenesis by catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This reaction establishes a critical branch point in central metabolism that regulates flux toward butyryl-CoA synthesis through multiple mechanisms [8] [9]:

  • Malonyl-CoA as chain terminator: Malonyl-CoA inhibits thiolase enzymes (e.g., ERG10, BktB) that catalyze the condensation of acetyl-CoA units, thereby regulating the initiation of reverse β-oxidation cycles.
  • Precursor competition: ACC consumes acetyl-CoA that could otherwise enter the rBOX pathway, creating a metabolic trade-off between fatty acid biosynthesis and butyryl-CoA production.
  • Allosteric regulation: Eukaryotic ACC is inhibited by phosphorylation (AMPK-dependent) and palmitoyl-CoA, while being activated by citrate. Bacterial ACC forms distinct biotin-dependent complexes regulated by phosphorylation.

In engineered Saccharomyces cerevisiae strains, ACC downregulation increased butyryl-CoA availability for reverse β-oxidation by 45-60%, demonstrating its gatekeeper function in precursor channeling [8]. The acc1 D323A mutation in yeast ACC reduces activity by 70%, redirecting acetyl-CoA flux toward butyryl-CoA synthesis and enabling enhanced titers of butyrate-derived compounds [8].

Table 3: Acetyl-CoA Carboxylase Isoforms and Their Regulatory Impact on Butyryl-CoA Synthesis

Organism TypeACC IsoformSubunit StructureKey RegulatorsImpact on Butyryl-CoA Flux
EukaryotesACC1 (cytosolic)HomodimerCitrate (+), Palmitoyl-CoA (-), Phosphorylation (-)Negative regulation
EukaryotesACC2 (mitochondrial)HomodimerMalonyl-CoA feedback inhibitionMitochondrial acetyl-CoA depletion
BacteriaMulti-subunit complexBiotin carboxylase + carboxyltransferasePhosphorylation (-), Global regulatorsVariable by species
ArchaeaAcetyl-CoA carboxylaseHomomericAMP allosteryLimited data

Properties

Product Name

Butyryl-Coenzyme A (trisodium)

IUPAC Name

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

Molecular Formula

C25H39N7Na3O17P3S

Molecular Weight

903.6 g/mol

InChI

InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1

InChI Key

PRMIKLPNYYDDCC-WSRMJXCZSA-K

Canonical SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Isomeric SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

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